molecular formula C13H11BrN2O3 B11545024 N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11545024
M. Wt: 323.14 g/mol
InChI Key: DDKZUWCYBUIKRK-OVCLIPMQSA-N
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Description

N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a double bond between carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 5-bromofuran-2-carbaldehyde and 4-methoxybenzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, and the furan ring can enhance the compound’s ability to form coordination complexes with metal ions. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C13H11BrN2O3/c1-18-10-4-2-9(3-5-10)13(17)16-15-8-11-6-7-12(14)19-11/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

DDKZUWCYBUIKRK-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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